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Compound Name: 2-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B2414679 Get Quote

An Application Guide for the Pharmaceutical Intermediate: 2-Fluoro-4-methyl-5-nitroaniline

Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug

development professionals on the synthesis, characterization, and application of 2-Fluoro-4-
methyl-5-nitroaniline (CAS No. 259860-00-9) as a key intermediate in pharmaceutical

synthesis. The protocols and insights herein are designed to explain the causality behind

experimental choices, ensuring both reproducibility and a deeper understanding of the

compound's utility.

Introduction: Strategic Importance in Medicinal
Chemistry
2-Fluoro-4-methyl-5-nitroaniline is an aromatic organic compound whose value in drug

discovery and development is derived from its specific arrangement of functional groups. The

presence of a nucleophilic amine, an electron-withdrawing nitro group, a methyl group, and a

fluorine atom on a single benzene ring makes it a versatile and highly strategic building block.

The fluorine atom, in particular, is a critical feature. Its incorporation into active pharmaceutical

ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and

bioavailability[1][2]. The amine and nitro groups provide reactive handles for constructing more

complex molecular architectures, especially nitrogen-containing heterocycles, which are
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prevalent in modern pharmaceuticals[1]. This intermediate is particularly noted for its

application in the synthesis of specialty organic compounds, including potential oncology drugs

and enzyme inhibitors[1].

Physicochemical Properties and Safety Data
A precise understanding of the compound's properties is fundamental for its safe handling and

effective use in synthesis.

Property Value Source(s)

CAS Number 259860-00-9 [3][4]

Molecular Formula C₇H₇FN₂O₂ [1][5]

Molecular Weight 170.14 g/mol [1][5]

Purity Typically ≥97% [1]

Appearance
Data not available, likely a

solid

Storage
2-8°C, away from light, dry,

sealed
[1]

Hazard Identification and Safe Handling
2-Fluoro-4-methyl-5-nitroaniline is classified as a hazardous substance and must be handled

with appropriate precautions in a controlled laboratory environment.

GHS Hazard Statements:

H302: Harmful if swallowed[5].

H312: Harmful in contact with skin[3][5].

H315: Causes skin irritation[3][5].

H319: Causes serious eye irritation[3][5].
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H332: Harmful if inhaled[3][5].

H335: May cause respiratory irritation[3][5].

Precautionary Measures:

Engineering Controls: Work exclusively within a certified chemical fume hood to avoid

inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile)[6].

Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open

flames. Ground all equipment to prevent electrostatic discharge[7].

First Aid: In case of eye contact, rinse cautiously with water for several minutes[7]. For skin

contact, wash with plenty of water[6]. If inhaled, move the person to fresh air[3]. Seek

immediate medical attention if symptoms persist.

Synthesis, Purification, and Characterization
Workflow
The following diagram and protocols outline the complete workflow from synthesis to a fully

characterized, high-purity intermediate ready for downstream applications.
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PART 1: Synthesis

PART 2: Purification

PART 3: Characterization

Starting Material:
N-(2-fluoro-4-methylphenyl)acetamide

Nitration Reaction
(e.g., HNO₃ / H₂SO₄)

Acidic Hydrolysis
(e.g., HCl (aq))

Crude Product:
2-Fluoro-4-methyl-5-nitroaniline

Purification Step
(Recrystallization or Column Chromatography)

Pure Product
(>97% Purity)

¹H & ¹³C NMR Mass Spectrometry (MS) Infrared (IR) Spectroscopy HPLC Analysis Qualified Intermediate
for API Synthesis

Click to download full resolution via product page

Caption: Workflow for Synthesis and Qualification.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline
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This protocol is based on established methods for the nitration of protected anilines, a common

strategy to control regioselectivity and prevent oxidation of the amine group[8]. The synthesis

involves three main steps: protection of the aniline, nitration, and deprotection.

Step A: Acetyl Protection of 2-Fluoro-4-methylaniline

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline

(1.0 eq) in glacial acetic acid.

Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

Heat the reaction mixture to 90°C and stir for 3-5 hours, monitoring the reaction progress by

TLC.

After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum

to yield N-(2-fluoro-4-methylphenyl)acetamide.

Step B: Nitration

Caution: This step is highly exothermic. Perform in a fume hood with a blast shield.

To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0-5°C in an ice-salt bath,

slowly add the N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) from Step A in portions,

ensuring the temperature does not exceed 10°C.

Prepare a nitrating mixture of fuming nitric acid (HNO₃) (1.1 eq) and concentrated H₂SO₄.

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature

between 0-5°C.

Stir the mixture at this temperature for 1-2 hours after the addition is complete[8].

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

Filter the solid, wash with cold water, and dry.
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Step C: Acidic Deprotection (Hydrolysis)

Suspend the crude nitrated acetamide from Step B in a mixture of ethanol and concentrated

hydrochloric acid (HCl).

Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours until TLC analysis shows

the disappearance of the starting material.

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or

NaHCO₃) to precipitate the free aniline.

Filter the resulting solid, wash with water, and dry under vacuum to obtain crude 2-Fluoro-4-
methyl-5-nitroaniline.

Protocol 2: Purification
Purification is critical to remove unreacted starting materials and isomeric byproducts.

Method A: Recrystallization

Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water

or isopropanol).

If the solution has color impurities, add a small amount of activated carbon and heat for a

few minutes.

Hot-filter the solution to remove the carbon and any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize

crystal formation.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

thoroughly.

Method B: Column Chromatography

Prepare a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl

acetate gradient).
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Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like

dichloromethane)[9].

Load the solution onto the column.

Elute the column with the solvent system, collecting fractions.

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield the

purified solid.

Protocol 3: Characterization and Quality Control
Confirming the identity and purity of the intermediate is a non-negotiable quality control step.

Spectroscopic data for the analogous compound 2-fluoro-5-nitroaniline is available for

reference[10][11][12].

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a

mobile phase such as acetonitrile/water to determine purity (should be >97%).

¹H NMR: The spectrum should show distinct signals corresponding to the two aromatic

protons (as doublets or doublet of doublets), the amine protons (a broad singlet), and the

methyl protons (a singlet).

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+)

corresponding to the compound's molecular weight (170.14 m/z).

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the

amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group

(around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F stretching.

Application in Pharmaceutical Synthesis: A Gateway
to SARMs
2-Fluoro-4-methyl-5-nitroaniline serves as a key starting material for complex APIs,

particularly in the development of Selective Androgen Receptor Modulators (SARMs)[13][14]
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[15]. SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects

on muscle and bone while having reduced androgenic effects on other tissues, making them

promising candidates for treating muscle wasting, osteoporosis, and other conditions[13][15]

[16].

The synthesis of SARM candidates often involves the construction of a core heterocyclic

structure attached to a substituted aniline ring. The following protocol outlines a representative

two-step transformation of 2-fluoro-4-methyl-5-nitroaniline into a diamine, a versatile

precursor for such heterocyclic systems.

2-Fluoro-4-methyl-5-nitroaniline

Step 1: Nitro Group Reduction

Intermediate:
2-Fluoro-4-methyl-benzene-1,5-diamine

 Yields diamine 

Reagents:
SnCl₂·2H₂O / EtOH
or H₂, Pd/C / MeOH

Step 2: Heterocycle Formation
(Example: Pyrrolidinone Ring)

Downstream Product:
SARM Precursor Core

 Forms heterocyclic ring 

Reagents:
Itaconic Acid or derivative

Heat, Condensation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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